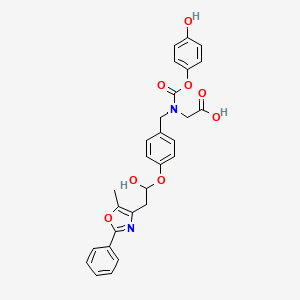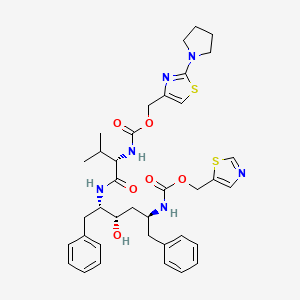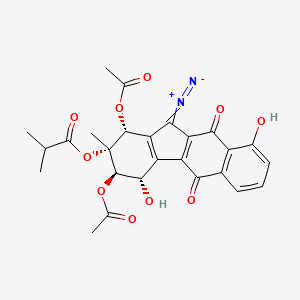
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a 3-chlorophenyl group, a piperazinyl group, and a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution: Introduction of the piperazinyl group through nucleophilic substitution reactions.
Electrophilic aromatic substitution: Incorporation of the 3-chlorophenyl and 4-fluorophenyl groups via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups to form reduced products.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-: Similar structure with a bromophenyl group instead of a fluorophenyl group.
2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methylphenyl)-: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 5-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
120944-14-1 |
|---|---|
Fórmula molecular |
C21H21ClFN3O2 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C21H21ClFN3O2/c22-16-2-1-3-18(14-16)26-12-10-25(11-13-26)9-8-19-20(24-21(27)28-19)15-4-6-17(23)7-5-15/h1-7,14H,8-13H2,(H,24,27) |
Clave InChI |
SZPHVEWNGAHVKS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)









